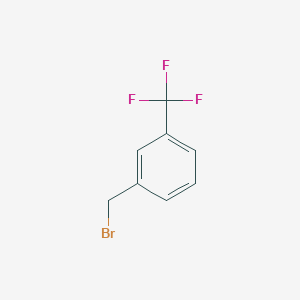

3-(Trifluoromethyl)benzyl bromide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(bromomethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYYZNVAUZVXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193192 | |

| Record name | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-23-3 | |

| Record name | 3-(Trifluoromethyl)benzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQW68T8KB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 3 Trifluoromethyl Benzyl Bromide

Established Synthesis Routes for 3-(Trifluoromethyl)benzyl Bromide

The synthesis of this compound, a key reagent in organic synthesis, is primarily achieved through transformations of readily available precursors. Common strategies involve the halogenation of benzylic alcohols or the radical bromination of the corresponding toluene derivative.

Halogenation of Precursors (e.g., Benzyl (B1604629) Alcohols, Benzyl Chlorides)

A prevalent method for synthesizing benzyl bromides is the direct conversion of the corresponding benzyl alcohol. organic-chemistry.orgorganic-chemistry.org This functional group interconversion can be accomplished using various brominating agents. For instance, 3,5-bis(trifluoromethyl)benzyl alcohol can be converted to its corresponding bromide through a halogenation reaction with aqueous hydrobromic acid, a process that can be optionally catalyzed by sulfuric acid. google.com While this example illustrates the conversion on a related substrate, the methodology is broadly applicable to benzyl alcohols, including 3-(trifluoromethyl)benzyl alcohol. Other common reagents for this transformation include phosphorus tribromide (PBr₃) and combinations like triphenylphosphine with a bromine source. organic-chemistry.org

The following table summarizes common reagent systems for the conversion of benzyl alcohols to benzyl bromides.

| Reagent(s) | Typical Conditions | Reference |

| Hydrobromic Acid (HBr) | Aqueous solution, often with a catalyst like H₂SO₄ | google.com |

| Phosphorus Tribromide (PBr₃) | Neat or in an inert solvent (e.g., diethyl ether) | organic-chemistry.org |

| Triphenylphosphine (PPh₃) / Bromine (Br₂) | Inert solvent (e.g., dichloromethane) | organic-chemistry.org |

| N-Bromosuccinimide (NBS) / PPh₃ | Inert solvent (e.g., dichloromethane) | organic-chemistry.org |

This table presents general methods for the conversion of benzyl alcohols to benzyl bromides.

Additionally, benzyl chlorides can serve as precursors for benzyl bromides through halide exchange reactions, such as the Finkelstein reaction, which is discussed in section 2.1.3. vanderbilt.edu

Electrophilic Aromatic Substitution Approaches

Direct synthesis of this compound via electrophilic aromatic substitution (EAS) on an unsubstituted aromatic ring is not a standard route. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. vanderbilt.eduyoutube.com Furthermore, it is a meta-director. vanderbilt.eduyoutube.com Therefore, any EAS reaction on trifluoromethylbenzene would direct the incoming electrophile to the meta position (position 3 or 5), but attaching a bromomethyl group in one step via EAS is not feasible.

However, a more relevant and widely used method starting from a substituted benzene is the benzylic bromination of 3-(trifluoromethyl)toluene. This reaction does not proceed via electrophilic aromatic substitution but through a free radical mechanism . chemistrysteps.comlibretexts.org The benzylic C-H bonds are significantly weaker than other sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org

This radical halogenation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under photochemical activation (e.g., UV light). chemistrysteps.comresearchgate.netacs.org The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂), which favors the desired radical substitution at the benzylic position over competing electrophilic addition to the aromatic ring. libretexts.org The reaction is commonly carried out in nonpolar solvents like carbon tetrachloride (CCl₄) or less toxic alternatives such as acetonitrile or (trifluoromethyl)benzene itself. researchgate.netacs.org

Reaction Scheme for Benzylic Bromination:

Initiation: Homolytic cleavage of the initiator or N-Br bond to form radicals. chemistrysteps.com

Propagation Step 1: A bromine radical abstracts a benzylic hydrogen from 3-(trifluoromethyl)toluene to form HBr and a resonance-stabilized 3-(trifluoromethyl)benzyl radical. chemistrysteps.com

Propagation Step 2: The benzyl radical reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form this compound and a new bromine radical. chemistrysteps.comlibretexts.org

Functional Group Interconversions Leading to Bromide

Functional group interconversion (FGI) is a core strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk Besides the conversion of alcohols to bromides (Section 2.1.1), other FGIs can be employed to prepare this compound.

A key example is the Finkelstein reaction , where a benzyl chloride is converted to the corresponding benzyl bromide. vanderbilt.edu This is a nucleophilic substitution reaction, typically involving the treatment of the chloride with an alkali metal bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a solvent like acetone or acetonitrile. The equilibrium is driven towards the product by the precipitation of the less soluble sodium chloride from the reaction mixture.

Another potential FGI route involves the conversion of other good leaving groups at the benzylic position, such as sulfonates (e.g., tosylates, mesylates), into the bromide. vanderbilt.edu These sulfonate esters can be prepared from the corresponding benzyl alcohol and subsequently displaced by a bromide ion. Halides are generally good leaving groups, with reactivity in Sₙ2 reactions following the order I > Br > Cl. vanderbilt.edu

Advanced Synthetic Transformations Involving this compound

This compound is a versatile electrophile due to the presence of the benzylic bromide, which is a good leaving group. It readily participates in nucleophilic substitution reactions, making it a valuable building block for introducing the 3-(trifluoromethyl)benzyl moiety into a wide range of molecules. nih.gov

Nucleophilic Substitution Reactions with Diverse Nucleophiles

As a benzylic halide, this compound can react with various nucleophiles through either Sₙ1 or Sₙ2 pathways, depending on the reaction conditions and the nature of the nucleophile. nii.ac.jp The stabilized benzylic carbocation intermediate can favor Sₙ1-type reactions, while its primary nature makes it accessible to Sₙ2 attack. nih.gov This reactivity allows for the formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds.

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in the synthesis of pharmaceuticals and other biologically active compounds. This compound serves as an effective reagent for the N-alkylation of various nitrogen-containing nucleophiles.

Common nitrogen nucleophiles that react with benzyl bromides include primary and secondary amines, azides, and heterocyclic compounds. For example, the reaction of a benzylamine with 1-fluoro-2-nitrobenzene, a nucleophilic aromatic substitution, is a known method for C-N bond formation, and subsequent reduction of the nitro group yields a diamine derivative. mdpi.com While this illustrates the reactivity of a related amine, this compound itself is an excellent substrate for direct alkylation of amines. The reaction of benzyl bromides with azide ions (e.g., from sodium azide) provides a route to benzyl azides, which are versatile intermediates that can be reduced to primary amines. nih.gov

The following table details examples of C-N bond formation reactions using benzyl halides as electrophiles.

| Nitrogen Nucleophile | Product Type | Reagents/Conditions | Reference |

| Primary/Secondary Amine | Secondary/Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, MeCN) | mdpi.com |

| Azide Ion (N₃⁻) | Alkyl Azide | Sodium Azide (NaN₃), Solvent (e.g., DMF, DMSO) | nih.gov |

| 1,2,4-Triazole | N-Alkylated Triazole | Base, Solvent | nih.gov |

| Phthalimide Potassium Salt | N-Alkylated Phthalimide | Solvent (e.g., DMF) | Gabriel Synthesis |

This table illustrates general reactions for C-N bond formation applicable to this compound.

These reactions provide reliable pathways to α-trifluoromethyl amines and related nitrogen-containing structures, which are motifs of increasing interest in medicinal chemistry due to their unique electronic properties and metabolic stability. nih.govnih.gov

Formation of Carbon-Oxygen Bonds

The formation of carbon-oxygen (C-O) bonds utilizing this compound as a key reagent is a fundamental transformation in organic synthesis, enabling the introduction of the 3-(trifluoromethyl)benzyl moiety into a variety of molecules, particularly alcohols and phenols. This reaction typically proceeds via a nucleophilic substitution mechanism, most notably the Williamson ether synthesis.

In a characteristic Williamson ether synthesis, an alkoxide or phenoxide ion, generated by deprotonating the corresponding alcohol or phenol with a suitable base, acts as the nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming the desired ether.

A general schematic for this reaction is as follows:

R-OH + Base → R-O⁻ + [Base-H]⁺

R-O⁻ + 3-(CF₃)C₆H₄CH₂Br → R-O-CH₂C₆H₄(3-CF₃) + Br⁻

Where R represents an alkyl or aryl group.

The choice of base is crucial for the efficient generation of the nucleophile without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and promote the SN2 pathway.

An example of this is the synthesis of 3-(trifluoromethyl)benzyl ethers from various alcohols. The reaction of this compound with an alcohol in the presence of a base like sodium hydride leads to the formation of the corresponding ether. This method is versatile and can be applied to a wide range of alcohols.

Furthermore, the introduction of trifluoromethylated benzyl groups has been shown to influence the stereoselectivity of certain glycosylation reactions. For instance, the use of 4-trifluoromethylbenzyl and 3,5-bis-trifluoromethylbenzyl protecting groups on glucosyl donors has been demonstrated to increase 1,2-cis-selectivity in glycosylation reactions with reactive alcohols when activated with specific reagents. nih.gov This highlights the utility of forming C-O bonds with trifluoromethyl-substituted benzyl bromides in the synthesis of complex carbohydrates. nih.gov

The following table provides illustrative examples of C-O bond formation reactions involving this compound:

| Alcohol/Phenol | Base | Solvent | Product |

| Ethanol | NaH | THF | 3-(Trifluoromethyl)benzyl ethyl ether |

| Phenol | K₂CO₃ | Acetonitrile | 3-(Trifluoromethyl)benzyl phenyl ether |

| Isopropanol | NaH | DMF | Isopropyl 3-(trifluoromethyl)benzyl ether |

It is important to note that while the Williamson ether synthesis is a robust method, potential side reactions such as elimination can occur, particularly with sterically hindered alcohols or stronger bases. Careful optimization of reaction conditions is therefore essential to maximize the yield of the desired ether product.

Homologation Reactions via C-C Bond Insertion with Diazo Derivatives

Homologation reactions involving the insertion of a methylene group (–CH₂–) from a diazo derivative into the carbon-bromine bond of this compound represent a powerful strategy for chain extension. These reactions provide a direct route to 2-(3-(trifluoromethyl)phenyl)ethyl bromide and its derivatives, which are valuable intermediates in organic synthesis.

A common reagent for this transformation is diazomethane (CH₂N₂). The reaction is typically catalyzed by a transition metal, such as copper(I) salts (e.g., CuBr or CuI), or promoted by photolysis. The highly reactive carbene intermediate, generated from the diazo compound, inserts into the C-Br bond.

3-(CF₃)C₆H₄CH₂Br + CH₂N₂ --(Catalyst)--> 3-(CF₃)C₆H₄CH₂CH₂Br + N₂

The trifluoromethyl group at the meta position of the benzyl bromide influences the reactivity of the substrate. While electron-withdrawing groups can sometimes deactivate the benzylic position towards certain reactions, the specific conditions of the homologation can be tailored to achieve the desired transformation.

Mechanistic Insights into Phenonium Ion Intermediacy

In certain homologation reactions of benzyl bromides, particularly those with electron-donating groups on the aromatic ring, the formation of a phenonium ion (a bridged carbocation) intermediate has been proposed. This intermediate arises from the participation of the π-electrons of the aromatic ring in stabilizing the positive charge that develops during the reaction.

However, in the case of this compound, the strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly deactivates the aromatic ring. This deactivation makes the formation of a phenonium ion intermediate less likely compared to benzyl bromides bearing electron-donating substituents. The reaction is more likely to proceed through a mechanism that does not involve significant positive charge delocalization into the aromatic ring.

Scope of Electron-Rich Benzyl Bromide Derivatives

The scope of homologation reactions with diazo derivatives is often broader and more efficient for electron-rich benzyl bromide derivatives. Benzyl bromides with electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring are more reactive towards carbene insertion. These electron-donating groups can stabilize any partial positive charge that may develop on the benzylic carbon during the transition state, thereby accelerating the reaction.

In contrast, the electron-withdrawing trifluoromethyl group in this compound can decrease the nucleophilicity of the C-Br bond, potentially leading to slower reaction rates or requiring more forcing conditions for the homologation to proceed efficiently.

Introduction of Benzylic Quaternary Centers

While the direct homologation of this compound with diazomethane leads to a primary bromide, modifications of this methodology can be employed to introduce benzylic quaternary centers. This can be achieved by using substituted diazo compounds. For instance, reacting this compound with a disubstituted diazomethane, such as diphenyldiazomethane ((C₆H₅)₂CN₂), in the presence of a suitable catalyst, could potentially lead to the formation of a quaternary carbon atom at the benzylic position.

3-(CF₃)C₆H₄CH₂Br + (C₆H₅)₂CN₂ --(Catalyst)--> 3-(CF₃)C₆H₄CH₂C(C₆H₅)₂Br + N₂

The success of such reactions would be highly dependent on the steric hindrance and the electronic properties of both the benzyl bromide and the diazo compound, as well as the choice of catalyst.

Stereoselective Alkylation and Substitution Reactions

This compound serves as a valuable electrophile in stereoselective alkylation and substitution reactions, enabling the introduction of the 3-(trifluoromethyl)benzyl group into chiral molecules with control over the stereochemistry. These reactions are of significant importance in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

One common approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. In the context of alkylation, a nucleophile can be attached to a chiral auxiliary, and the subsequent reaction with this compound proceeds diastereoselectively. The steric and electronic properties of the chiral auxiliary direct the incoming electrophile to one face of the nucleophile, leading to the preferential formation of one diastereomer. After the reaction, the chiral auxiliary can be removed to yield the enantiomerically enriched product.

For example, the enolate of a carboxylic acid derivative attached to a chiral auxiliary, such as an Evans oxazolidinone, can be alkylated with this compound.

Another important strategy for stereoselective substitution involves the use of chiral catalysts. In this approach, a prochiral nucleophile can react with this compound in the presence of a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral metal complex. The catalyst creates a chiral environment around the reactants, leading to an enantioselective transformation.

The following table summarizes some examples of stereoselective reactions involving this compound:

| Nucleophile (with Chiral Auxiliary/Catalyst) | Reaction Type | Stereochemical Outcome |

| Evans oxazolidinone-derived enolate | Diastereoselective Alkylation | High diastereoselectivity |

| Glycine (B1666218) Schiff base with chiral phase-transfer catalyst | Enantioselective Alkylation | High enantiomeric excess |

| Prochiral malonate ester with chiral palladium catalyst | Enantioselective Allylic Alkylation (if applicable) | High enantiomeric excess |

The trifluoromethyl group can influence the stereochemical outcome of these reactions through both steric and electronic effects. Its size can create steric hindrance that favors a particular approach of the nucleophile, while its electron-withdrawing nature can affect the electronic properties of the transition state. Careful selection of the chiral auxiliary or catalyst, as well as optimization of the reaction conditions, is crucial for achieving high levels of stereoselectivity.

Cross-Coupling Reactions (e.g., Suzuki, Heck)

This compound is a versatile substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki and Heck reactions are particularly prominent.

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This compound can participate in Suzuki-type couplings, although benzylic halides can be more challenging substrates than aryl or vinyl halides due to their propensity for β-hydride elimination and other side reactions.

A typical Suzuki coupling reaction involving this compound would be with an aryl or vinyl boronic acid or its ester.

3-(CF₃)C₆H₄CH₂Br + R-B(OH)₂ --(Pd catalyst, Base)--> 3-(CF₃)C₆H₄CH₂-R + Br-B(OH)₂

Where R is an aryl or vinyl group.

The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. Ligands such as phosphines (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and promote the desired catalytic cycle.

Heck Coupling

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. While the classic Heck reaction typically involves aryl or vinyl halides, modifications and specific catalytic systems have been developed to enable the use of benzylic halides like this compound.

In a Heck-type reaction, this compound would be coupled with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst and a base.

3-(CF₃)C₆H₄CH₂Br + H₂C=CHR --(Pd catalyst, Base)--> 3-(CF₃)C₆H₄CH₂CH=CHR + HBr

Where R is an aryl, ester, or other group.

The regioselectivity and stereoselectivity of the Heck reaction are important considerations. The substitution pattern of the alkene and the reaction conditions can influence the position of the new carbon-carbon bond and the geometry of the resulting double bond.

The following table provides a general overview of these cross-coupling reactions with this compound:

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Diaryl methane derivative |

| Suzuki | Vinylboronic acid | Pd(OAc)₂ / SPhos / Cs₂CO₃ | Allylic arene derivative |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Substituted stilbene derivative |

| Heck | Ethyl acrylate | PdCl₂(PPh₃)₂ / NaOAc | Cinnamic ester derivative |

The electron-withdrawing trifluoromethyl group can influence the reactivity of this compound in these cross-coupling reactions. It can affect the rate of oxidative addition to the palladium catalyst and the stability of the resulting organopalladium intermediates. Researchers continue to develop more efficient and selective catalytic systems to broaden the scope and utility of cross-coupling reactions with challenging substrates like benzylic bromides.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of this compound, these reactions enable the coupling of the benzylic group with various organic partners. The trifluoromethyl group can influence the reactivity of the substrate in these transformations. researchgate.net

Another relevant transformation is the sp–sp3 cross-coupling of benzyl bromides with lithium acetylides. nih.gov This method allows for the formation of a new carbon-carbon bond between the benzylic carbon and a terminal alkyne. Studies have shown that electron-poor benzyl bromides, such as m-CF3 benzyl bromide, successfully participate in this reaction, providing the desired propargyl-containing products in good yields. nih.gov For instance, the reaction of this compound with lithium (triisopropylsilyl)acetylide using a palladium catalyst furnishes the coupled product in 61% yield. nih.gov

The mechanism for these reactions generally involves an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the benzyl bromide, forming a palladium(II) intermediate. This is followed by transmetalation with the organoboron or organolithium reagent and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.govchinesechemsoc.org

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | α-(Trifluoromethyl)benzyl Tosylates | Aryl Boronic Acids | Pd(dba)2 / SPhos | Wide range of yields | researchgate.net |

| sp–sp3 Acetylide Coupling | This compound | Lithium (triisopropylsilyl)acetylide | [Pd(μ-I)PtBu3]2 | 61% | nih.gov |

Nickel-Catalyzed Enantioselective Coupling

Nickel-catalyzed reactions have emerged as powerful methods for enantioselective cross-coupling, particularly for forming chiral centers from racemic starting materials. organic-chemistry.org These stereoconvergent reactions can transform both enantiomers of a racemic starting material, such as a secondary benzylic halide, into a single enantiomer of the product. organic-chemistry.orgnih.gov

For racemic secondary benzylic bromides, nickel complexes paired with chiral ligands can catalyze enantioselective Negishi cross-coupling reactions with organozinc reagents. organic-chemistry.org This approach provides a valuable tool for synthesizing enantioenriched compounds. organic-chemistry.org Similarly, enantioselective sp-sp3 cross-coupling has been reported between trialkynylindium reagents and racemic benzyl bromides using a nickel catalyst system with a Pybox ligand. nih.gov This reaction is stereoconvergent, converting both enantiomers of the starting bromide into one enantiomer of the alkynylated product. nih.gov

While specific examples detailing the enantioselective coupling of this compound are not prevalent, the established methodologies for other benzylic halides are applicable. For instance, nickel-catalyzed asymmetric Suzuki-Miyaura couplings have been successfully used to construct trifluoromethoxy-substituted stereogenic centers from secondary benzyl bromides. nih.gov An electrochemically driven, enantioselective nickel-catalyzed reductive cross-coupling of benzyl chlorides with alkenyl bromides has also been developed to form products with allylic stereogenic centers in good enantioselectivity. nih.gov These methods demonstrate the potential for creating chiral molecules from benzylic precursors using nickel catalysis.

| Reaction Type | Electrophile Type | Nucleophile Type | Catalyst System Example | Key Feature | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | Racemic Secondary Benzylic Bromides | Organozinc Reagents | NiCl2(dme) / (S)-i-Pr-Pybox | Stereoconvergent | organic-chemistry.org |

| Alkynylation | Racemic Secondary Benzyl Bromides | Trialkynylindium Reagents | NiBr2diglyme / (S)-(iPr)-Pybox | Stereoconvergent | nih.gov |

| Suzuki-Miyaura Coupling | α-Bromobenzyl Trifluoromethyl Ethers | Aryl Pinacol Boronates | Ni(cod)2 / Chiral Ligand | High Enantioselectivity | nih.gov |

| Electroreductive Coupling | Benzyl Chlorides | Alkenyl Bromides | NiBr2·glyme / Chiral Ligand | Forms Allylic Stereocenters | nih.gov |

Direct Introduction of the Trifluoromethyl Group

The synthesis of this compound often involves the direct introduction of the trifluoromethyl (CF3) group onto a suitable precursor. This can be achieved through various trifluoromethylation strategies, with metal-catalyzed methods being particularly prominent.

Copper-Catalyzed Trifluoromethylation of Benzylic Halides

Copper-catalyzed or mediated trifluoromethylation is a key method for synthesizing benzylic trifluoromethanes from benzylic halides. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org In 2011, a copper-mediated chemoselective trifluoromethylation of various benzyl bromides was reported using a shelf-stable electrophilic trifluoromethylating reagent, S-(trifluoromethyl)diphenylsulfonium salt. beilstein-journals.orgorganic-chemistry.org This reaction proceeds under mild conditions and demonstrates good functional group tolerance, allowing for the synthesis of structurally diverse molecules. organic-chemistry.org The mechanism is believed to involve the in-situ generation of a reactive [CuCF3] species. beilstein-journals.orgorganic-chemistry.org

This approach is effective for a broad range of primary benzyl bromides, including those with both electron-donating and electron-withdrawing substituents. organic-chemistry.org Although many early systems required a stoichiometric amount of copper, catalytic variants have since been developed. acs.orgrsc.org A dual copper/photoredox catalytic system has also been described for the trifluoromethylation of alkyl bromides, which is applicable to benzylic bromides. acs.org

| Substrate | CF3 Source | Copper Source | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl Bromide | S-(trifluoromethyl)diphenylsulfonium salt | Cu (powder) | NMP | 81% | organic-chemistry.org |

| 4-Methoxybenzyl Bromide | S-(trifluoromethyl)diphenylsulfonium salt | Cu (powder) | NMP | 82% | organic-chemistry.org |

| 4-Nitrobenzyl Bromide | S-(trifluoromethyl)diphenylsulfonium salt | Cu (powder) | NMP | 75% | organic-chemistry.org |

Trifluoromethylation with TMSCF3

Trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, is a widely used and convenient source for the nucleophilic trifluoromethyl group. wikipedia.orgbeilstein-journals.orgnih.gov Copper-catalyzed reactions of benzylic halides with TMSCF3 provide a direct route to benzylic trifluoromethylated products. rsc.orgnih.gov

An efficient copper-mediated trifluoromethylation of benzyl methanesulfonates using TMSCF3 has been developed, offering an economical approach to (trifluoroethyl)arenes. beilstein-journals.orgnih.gov While this method uses methanesulfonates as the leaving group instead of bromides, it highlights the utility of TMSCF3 in copper-mediated C-CF3 bond formation at the benzylic position. beilstein-journals.orgnih.gov

More directly, a copper-catalyzed nucleophilic trifluoromethylation of benzylic chlorides using TMSCF3 has been reported. rsc.org This system, using a catalytic amount of copper(I) thiophene-2-carboxylate (B1233283) (CuTC), can convert both primary and secondary benzylic chlorides into the corresponding trifluoromethylated compounds in good to high yields. rsc.org This represented the first successful example of a catalytic trifluoromethylation of benzylic halides using TMSCF3 directly as the trifluoromethylating reagent. rsc.org

| Electrophile | Catalyst | Activator | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl Methanesulfonate | CuI | KF | DMF | Up to 91% | beilstein-journals.orgnih.gov |

| 4-Methylbenzyl Chloride | CuTC (5 mol%) | CsF | DMF | 91% | rsc.org |

| 1-(4-Methoxyphenyl)ethyl Chloride | CuTC (5 mol%) | CsF | DMF | 80% | rsc.org |

Strategies for Introducing Fluorine-Containing Moieties Beyond Trifluoromethyl

The trifluoromethyl group on an aromatic ring, such as in this compound, can serve as a synthetic handle for the introduction of other fluorine-containing moieties like the difluoromethyl (-CF2H) and monofluoromethyl (-CH2F) groups. researchgate.net These transformations typically involve the selective cleavage and functionalization of a single C(sp³)–F bond. researchgate.net

The conversion of a trifluoromethyl group into a difluoromethylene group often proceeds through reductive pathways. Single-electron reduction of trifluoromethylarenes can generate a radical anion intermediate, which then eliminates a fluoride anion to produce a difluorobenzyl radical. This radical can be further reduced to a carbanion and trapped with an electrophile, or it can participate in coupling reactions. For example, magnesium metal can promote the defluorination of bis(trifluoromethyl)arenes in the presence of a Brønsted acid to synthesize difluoromethyl-containing arenes.

Another strategy involves palladium/copper-catalyzed single C-F bond activation of ArCF3 to achieve defluorinative functionalization. researchgate.net These methods provide access to difluoromethylated and difluoroalkenylated products from readily available trifluoromethylated aromatic compounds. researchgate.net While these methods are generally applied to trifluoromethylarenes, the principles are extendable to derivatives like this compound, where the benzylic position could be functionalized before or after the modification of the CF3 group. These advanced methods expand the synthetic utility of trifluoromethylated compounds, allowing access to a wider range of structurally diverse organofluorine molecules. researchgate.nettcichemicals.com

| Transformation | Methodology | Resulting Moiety | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Reductive Defluorination | Single-electron reduction and fluoride elimination | Difluoromethyl (-CF2H) | Mg metal, Brønsted acid | |

| Defluorinative Coupling | Single C-F bond activation | Difluoromethylated arenes | Pd/Cu catalysts | researchgate.net |

| Single C-F Chlorination | Transformation of o-(silyl)benzotrifluorides | α,α-Difluorobenzyl chlorides | Lewis acids | tcichemicals.com |

Catalytic Applications and Mechanistic Investigations

Transition Metal Catalysis in Reactions of 3-(Trifluoromethyl)benzyl Bromide

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a key substrate in many such reactions. Copper and palladium catalysts, in particular, have been extensively used to mediate its transformations.

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer an economical and efficient means of incorporating the 3-(trifluoromethyl)benzyl moiety into various molecular frameworks. A significant application is the nucleophilic trifluoromethylation of benzylic chlorides, where copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been found to be an effective catalyst. rsc.org This method allows for the conversion of both primary and secondary benzylic chlorides to their corresponding trifluoromethylated products. rsc.org While the substrate scope is somewhat limited to benzylic chlorides with electron-donating groups, it represents a key advancement in the catalytic trifluoromethylation of benzylic halides using CF3SiMe3. rsc.org

In a different approach, a copper/photoredox dual catalytic system has been developed for the trifluoromethylation of alkyl bromides, including benzylic bromides. acs.orgprinceton.edu This method is operationally simple and demonstrates broad substrate tolerance, effectively converting a range of alkyl, allyl, and benzyl (B1604629) bromides into their trifluoromethylated counterparts. acs.orgprinceton.edu The proposed mechanism involves a copper-catalyzed process facilitated by photoredox conditions. acs.org

Shibata and coworkers reported a copper-mediated chemoselective trifluoromethylation at the benzylic position using an electrophilic trifluoromethylating reagent. nih.govbeilstein-journals.org This protocol involves the in situ generation of a reactive [CuCF3] species from the reduction of the electrophilic reagent. nih.govbeilstein-journals.org

Table 1: Examples of Copper-Catalyzed Transformations

| Catalyst/Reagent | Substrate | Product | Yield | Reference |

| CuTC/CF3SiMe3/KF | 1-(chloromethyl)-4-methoxybenzene | 1-methoxy-4-(2,2,2-trifluoroethyl)benzene | 85% | rsc.org |

| CuCl2/photoredox catalyst | Alkyl bromides | Alkyl trifluoromethanes | Good to excellent | acs.orgprinceton.edu |

| Cu/electrophilic CF3 reagent | Benzyl bromides | Trifluoromethylated benzyl derivatives | Not specified | nih.govbeilstein-journals.org |

Palladium-Catalyzed Transformations

Another significant palladium-catalyzed reaction is the sp–sp3 cross-coupling of benzyl bromides with lithium acetylides. This efficient method proceeds rapidly at room temperature and is compatible with a range of functional groups, including esters, nitriles, and amides. nih.gov The reaction of m-CF3 benzyl bromide with lithium (triisopropylsilyl)acetylide, catalyzed by [Pd(μ-I)PtBu3]2, yields the corresponding coupled product in 61% yield. nih.gov

Palladium catalysts have also been employed in the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to synthesize diaryl sulfides. organic-chemistry.org This process involves a tandem catalytic cycle of α-arylation, C-S bond cleavage, and C-S bond formation. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Transformations

| Catalyst/Reagent | Substrates | Product | Yield | Reference |

| Air-stable Pd catalyst | α-(trifluoromethyl)benzyl tosylates, aryl boronic acids | 1,1-diaryl-2,2,2-trifluoroethanes | Not specified | researchgate.net |

| [Pd(μ-I)PtBu3]2 | m-CF3 benzyl bromide, lithium (triisopropylsilyl)acetylide | 3-(3-(Trifluoromethyl)phenyl)prop-1-yn-1-yl)triisopropylsilane | 61% | nih.gov |

| Pd(dba)2/NiXantPhos | Aryl benzyl sulfides, aryl bromides | Diaryl sulfides | Good to excellent | organic-chemistry.org |

Lewis Acid Catalysis in Homologation Reactions

Lewis acid catalysis offers a unique approach to the transformation of benzyl bromide derivatives. A notable example is the formal insertion of diazo compounds into the C(sp2)–C(sp3) bond of electron-rich benzyl bromides. nih.gov This homologation reaction, catalyzed by a simple Lewis acid, proceeds through a phenonium ion intermediate to generate products with benzylic quaternary centers. nih.gov The use of a trifluoromethyl-substituted diazo compound has been demonstrated in this reaction with various electron-rich benzyl bromide derivatives, consistently showing high regioselectivity. nih.gov

Phase Transfer Catalysis in Asymmetric Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions in biphasic systems, and it has proven particularly valuable in the field of asymmetric synthesis. The use of chiral phase-transfer catalysts allows for the enantioselective transformation of various substrates, including those involving this compound.

Chiral Phase-Transfer Catalysts Derived from Cinchonium and Quininium

Cinchona alkaloids, such as cinchonine (B1669041) and quinine, are a prominent class of chiral scaffolds used to prepare phase-transfer catalysts. phasetransfer.comusm.edu N-benzylated derivatives of these alkaloids, particularly those bearing a trifluoromethyl group on the benzyl moiety, have shown exceptional performance in asymmetric synthesis. phasetransfer.comresearchgate.net For instance, N-[p-(trifluoromethyl)benzyl] cinchoninium bromide has been successfully used as a phase-transfer catalyst in the asymmetric methylation of indanones, achieving high yields and enantioselectivities. phasetransfer.com The proposed model for this high enantioselectivity involves a multipoint interaction between the catalyst and the substrate, facilitated by the planar structure of the quinoline (B57606) ring, the C9-O bond, and the benzyl group of the catalyst. phasetransfer.com

Enantioselective Transformations under PTC Conditions

The asymmetric alkylation of glycine (B1666218) derivatives is a well-established application of chiral phase-transfer catalysis. In the α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester, benzyl bromides with electron-withdrawing substituents like trifluoromethyl afford the corresponding products with moderate to excellent enantioselectivities (76.0–96.9% ee) and high yields (80–96%). researchgate.net This highlights the effectiveness of PTC in constructing chiral α-amino acid precursors.

The choice of the N-benzyl group on the cinchona alkaloid catalyst significantly influences the outcome of these enantioselective transformations. Catalysts like N-(4-trifluoromethylbenzyl)cinchoninium bromide have been specifically selected for their reported success in catalyzing similar reactions. usm.edu The enantioselectivity is often enhanced by the presence of the trifluoromethyl group, which can influence the electronic and steric properties of the catalyst, leading to better chiral recognition. researchgate.net

Reaction Mechanism Elucidation for this compound Reactivity

The reactivity of this compound is governed by several competing and cooperative mechanistic pathways. The presence of the electron-withdrawing trifluoromethyl group on the benzene (B151609) ring and the lability of the benzylic bromide create a unique electronic environment that influences its behavior in various chemical transformations. Understanding these mechanisms is crucial for predicting reaction outcomes and designing new synthetic methodologies.

Nucleophilic substitution at the benzylic position of this compound can proceed through two primary mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). chemtube3d.comchemicalnote.com The preferred pathway is a delicate balance between the stability of the potential carbocation intermediate and the steric accessibility of the electrophilic carbon.

The SN1 reaction is a two-step mechanism. chemicalnote.commasterorganicchemistry.com The first and rate-determining step involves the heterolytic cleavage of the carbon-bromine bond to form a benzylic carbocation. chemicalnote.commasterorganicchemistry.com This intermediate is then rapidly attacked by a nucleophile in the second step. chemicalnote.com The stability of the carbocation is paramount for this pathway. While benzyl carbocations are generally stabilized by resonance with the benzene ring, the strongly electron-withdrawing trifluoromethyl (CF₃) group at the meta position of this compound destabilizes the positive charge on the benzylic carbon through an inductive effect. This destabilization makes the formation of the carbocation less favorable compared to unsubstituted or electron-donating group-substituted benzyl bromides, thereby disfavoring a pure SN1 pathway.

The SN2 reaction , in contrast, is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group, leading to an inversion of stereochemistry. chemicalnote.comyoutube.com The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center. chemicalnote.combits-pilani.ac.in For primary benzylic halides like this compound, the steric hindrance is relatively low, which generally favors the SN2 mechanism. youtube.com

In practice, the reaction of this compound often exhibits behavior that is intermediate between pure SN1 and SN2, or a competition between the two pathways may exist. nii.ac.jp The choice of solvent, nucleophile strength, and reaction temperature can significantly influence which mechanism predominates. For instance, polar protic solvents can stabilize the ionic intermediates of the SN1 pathway, while polar aprotic solvents are known to favor SN2 reactions. youtube.com Strong nucleophiles tend to favor the SN2 mechanism, whereas weak nucleophiles may allow time for carbocation formation, favoring the SN1 pathway. masterorganicchemistry.com

Table 1: Comparison of SN1 and SN2 Mechanisms for this compound

| Feature | SN1 Mechanism | SN2 Mechanism |

| Kinetics | Unimolecular (Rate = k[Substrate]) masterorganicchemistry.com | Bimolecular (Rate = k[Substrate][Nucleophile]) chemicalnote.com |

| Intermediate | Benzylic Carbocation chemicalnote.com | Pentacoordinate Transition State chemicalnote.com |

| Stereochemistry | Racemization (mixture of inversion and retention) masterorganicchemistry.com | Inversion of configuration youtube.com |

| Effect of CF₃ Group | Destabilizes carbocation, disfavors pathway | Minimal steric effect, pathway is viable |

| Favored by | Weak nucleophiles, polar protic solvents masterorganicchemistry.comyoutube.com | Strong nucleophiles, polar aprotic solvents youtube.com |

Homologation reactions involving benzyl bromides and diazo compounds represent a sophisticated class of transformations that result in a formal insertion into a carbon-carbon bond. For electron-rich benzyl bromides, a proposed mechanism involves the initial formation of a stabilized benzylic carbocation, which then reacts with the diazo compound. nih.gov

The reaction is catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl₄), which facilitates the departure of the bromide ion to generate a carbocation. This initiation step is described as following a rate-determining SN1 mechanism. nih.gov The resulting carbocation is then attacked by the nucleophilic diazo compound to form a new carbon-carbon bond, yielding an alkyl diazonium ion intermediate. nih.gov

This intermediate undergoes a cascade of cationic rearrangements, proceeding through the intermediacy of a phenonium ion (an ion where a benzene ring bridges two adjacent carbon atoms). The regioselectivity of the reaction is determined by the opening of this phenonium ion, which ultimately leads to the homologated product containing a new benzylic quaternary center. nih.gov It is important to note that for this specific reaction, unsubstituted benzyl bromide was found to be unreactive under the reported conditions, suggesting that the electronic nature of the substituent on the aromatic ring is critical for the initial carbocation formation and subsequent steps. nih.gov While this mechanism was detailed for electron-rich systems, it provides a foundational model for understanding potential, albeit likely more challenging, homologation pathways for electron-deficient substrates like this compound.

Copper-catalyzed reactions are a cornerstone for introducing trifluoromethyl groups into organic molecules, and several mechanistic pathways have been proposed for the trifluoromethylation of benzylic halides like this compound. nih.govbeilstein-journals.org These reactions typically involve a [CuCF₃] species, which can be generated in situ from various trifluoromethyl sources. nih.gov

One major proposed pathway involves a radical mechanism . In some systems, a CF₃ radical is first generated from a trifluoromethyl source through a copper-mediated single-electron transfer (SET). beilstein-journals.org This CF₃ radical can then participate in the catalytic cycle. Density functional theory (DFT) calculations on related systems have elucidated two competing pathways following the generation of a benzyl radical: rsc.org

Radical Recombination/Reductive Elimination : A Cu(II) species recombines with the benzyl radical to form a Cu(III) intermediate. This high-valent copper complex then undergoes reductive elimination to form the C-CF₃ bond and regenerate a Cu(I) catalyst. This pathway is generally favored for primary and secondary benzylic substrates. rsc.org

Single-Electron Transfer (SET) Pathway : An alternative involves a single-electron transfer from the benzyl radical to the Cu(II) species, which forms a benzylic cation and a Cu(I) species. These then couple to form the final product. The SET pathway is considered more favorable for tertiary benzylic substrates. rsc.org

Another significant advancement is the use of dual copper/photoredox catalysis . This approach enables the trifluoromethylation of alkyl bromides at room temperature. acs.org The proposed mechanism involves a photocatalyst that, upon irradiation, generates a potent reductant. This reductant then facilitates the formation of a key copper intermediate which can react with the alkyl bromide. This method circumvents the high energy barrier typically associated with the direct oxidative addition of copper to C(sp³)–X bonds. acs.org

In the context of decarboxylative trifluoromethylation, an inner-sphere mechanism has been proposed. This pathway avoids the generation of a free ⁻CF₃ anion. nih.gov The reaction is catalyzed by a copper complex, and the presence of additives like potassium iodide (KI) has been shown to be crucial for achieving high yields, minimizing the formation of side products. nih.gov

Table 2: Proposed Mechanistic Pathways in Copper-Catalyzed Trifluoromethylation of Benzylic Halides

| Mechanistic Pathway | Key Features | Proposed Intermediates | Relevant Catalytic System |

| Radical Recombination/Reductive Elimination | Favored for 1° and 2° benzylic C(sp³)–H bonds. rsc.org | Benzyl radical, Cu(III) complex rsc.org | Copper-mediated systems rsc.org |

| Single-Electron Transfer (SET) | Favored for 3° benzylic C(sp³)–H bonds. rsc.org | Benzyl radical, benzylic cation, Cu(I) species rsc.org | Copper-mediated systems rsc.org |

| Metallaphotoredox Catalysis | Dual catalytic system (Cu/photoredox); occurs at room temperature. acs.org | Carbon-centered radicals, Cu(I)/Cu(II)/Cu(III) species acs.org | CuCl₂ / Ir-photocatalyst acs.org |

| Inner-Sphere Decarboxylation | Decarboxylative trifluoromethylation; iodide additive is crucial. nih.gov | Copper-bromodifluoroacetate complexes nih.gov | CuI / N,N'-dimethylethylenediamine nih.gov |

Applications in Agrochemical and Material Science Research

Utilization in Agrochemical Development

The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into active ingredients is a well-established strategy in the design of modern agrochemicals. nih.govresearchgate.net The CF3 group can significantly enhance a molecule's metabolic stability, binding affinity to target sites, and transport properties within the plant. 3-(Trifluoromethyl)benzyl bromide serves as a key intermediate for introducing this valuable functional group into new pesticide and herbicide candidates. guidechem.com

This compound is directly employed in the synthesis of various active agrochemical compounds. Its reactivity allows it to be a key component in building the carbon skeleton of complex molecules.

A notable example is its use in the preparation of the anticoagulant rodenticide, flocoumafen (B607463). sigmaaldrich.comchemicalbook.com In the synthesis of flocoumafen, the 3-(trifluoromethyl)benzyl group is attached to a 4-hydroxycoumarin (B602359) core structure, forming the final, highly potent pesticide.

Furthermore, the compound is a precursor to other important intermediates, such as m-trifluoromethyl benzyl (B1604629) nitrile. This nitrile is subsequently used to create a range of herbicidal compositions. google.comgoogle.com The conversion from the benzyl bromide to the nitrile is a common synthetic step that opens pathways to different classes of agrochemicals. google.com These synthetic routes highlight the compound's role as a foundational element in the production of targeted pest control agents.

Table 1: Examples of Agrochemical Synthesis Utilizing this compound

| Agrochemical Class | Specific Compound/Intermediate | Role of this compound |

|---|---|---|

| Pesticide (Rodenticide) | Flocoumafen | Direct precursor in the synthesis pathway. sigmaaldrich.comchemicalbook.com |

| Herbicide Intermediate | m-Trifluoromethyl benzyl nitrile | Starting material for the synthesis of the nitrile intermediate. google.comgoogle.com |

The introduction of the trifluoromethyl group via precursors like this compound is a key strategy for enhancing the performance of crop protection products. The physicochemical properties conferred by the CF3 group lead to more effective and reliable pesticides and herbicides, which in turn contributes to improved crop yields. nih.gov

The trifluoromethyl group is known to increase the biological activity of molecules. researchgate.net This enhancement is attributed to several factors:

Increased Metabolic Stability: The strong carbon-fluorine bonds in the CF3 group resist metabolic degradation by enzymes in the target pest or within the plant, leading to a longer-lasting effect.

Enhanced Binding Affinity: The high electronegativity and lipophilicity of the CF3 group can improve how the active ingredient binds to its target enzyme or receptor, increasing its potency.

Improved Cellular Uptake: The lipophilic nature of the trifluoromethyl group can facilitate the transport of the agrochemical across biological membranes, ensuring it reaches its site of action more efficiently.

By enabling the synthesis of more potent and stable agrochemicals, this compound plays an indirect but crucial role in advancing agricultural productivity and ensuring food security. researchgate.net

Role in Advanced Material Science

In material science, this compound is valued for its ability to impart unique and desirable properties to polymers and surfaces. guidechem.comsigmaaldrich.com The trifluoromethyl group is known for conferring hydrophobicity, chemical resistance, and low surface energy. By incorporating this compound into material structures, researchers can develop specialty polymers and high-performance coatings.

This compound and its analogs are used in the synthesis of specialty polymers. For instance, the related compound 3-(trifluoromethoxy)benzyl bromide can undergo Friedel-Crafts polymerization to create novel polymers. sigmaaldrich.com This process demonstrates how benzyl halides containing trifluoromethyl groups can act as monomers, forming polymer chains with the trifluoromethyl group regularly spaced along the backbone.

The resulting fluorinated polymers often exhibit a combination of valuable properties, including high thermal stability, low dielectric constants, and optical transparency, making them suitable for applications in electronics and advanced manufacturing.

The incorporation of this compound into polymer resins is a method for creating advanced coatings with specialized surface properties. sigmaaldrich.com When this compound is integrated into a coating formulation, the trifluoromethyl groups tend to orient towards the surface, creating a low-energy, non-stick, and water-repellent (hydrophobic) interface.

These properties are highly sought after for a variety of applications, including:

Anti-fouling coatings for marine applications.

Self-cleaning surfaces for buildings and vehicles.

Moisture-resistant barriers for electronic components.

Beyond creating new polymers, this compound can be used to modify the properties of existing polymers. Through grafting reactions, the 3-(trifluoromethyl)benzyl group can be attached as a side chain to a pre-existing polymer backbone. This surface modification can drastically alter the characteristics of the original material without changing its bulk properties.

For example, grafting this compound onto the surface of a standard polymer can increase its hydrophobicity, improve its chemical and thermal resistance, and alter its refractive index. sigmaaldrich.com This technique allows for the precise tuning of material properties to meet the demands of specific, high-performance applications.

Table 2: Applications in Material Science

| Application Area | Method of Use | Resulting Property Enhancement |

|---|---|---|

| Specialty Polymers | Used as a monomer in polymerization reactions. sigmaaldrich.com | High thermal stability, low dielectric constant. |

| Advanced Coatings | Incorporated into polymer resin formulations. sigmaaldrich.com | Hydrophobicity, low surface energy, chemical resistance. |

| Polymer Modification | Grafted onto existing polymer backbones. | Improved surface hydrophobicity, enhanced thermal stability. |

Development of Fluorophores for Biological Imaging and Optoelectronics

The introduction of the 3-(trifluoromethyl)benzyl group into molecular scaffolds is a significant strategy in the development of advanced fluorophores for biological imaging and optoelectronic applications. The trifluoromethyl (−CF3) group, a key feature of this compound, imparts unique and desirable properties to fluorescent molecules. mdpi.com

The −CF3 group is strongly electron-withdrawing, a characteristic that can be leveraged to tune the electronic and photophysical properties of a fluorophore. rsc.org This electron-withdrawing nature influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. rsc.org This modulation is critical in designing fluorophores with specific emission colors and for creating materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can enhance the efficiency of organic light-emitting diodes (OLEDs). rsc.org

Research has demonstrated that the incorporation of trifluoromethyl groups can lead to significant shifts in the redox potentials and emission characteristics of donor-acceptor-donor (D-A-D) type compounds, which are common structures for TADF emitters. rsc.org While the −CF3 group itself is not π-conjugative, its strong inductive effect can alter the excitonic character of singlet and triplet excited states, which in turn can increase the rate of TADF. rsc.org This is a valuable property for developing highly efficient blue and green light emitters for full-color OLED displays. rsc.org

Furthermore, the trifluoromethyl group offers enhanced chemical, electrochemical, thermal, and photochemical stability to the fluorophore. rsc.org This increased stability is a crucial attribute for practical applications in both biological imaging, where fluorophores are exposed to complex cellular environments, and in optoelectronic devices, which require long operational lifetimes. The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com

In the context of biological imaging, the lipophilicity imparted by the trifluoromethyl group can improve the cellular uptake and transport of fluorescent probes. mdpi.com By modifying molecular structures with this compound, researchers can create probes that more effectively penetrate cell membranes to visualize specific intracellular targets. The steric properties of the trifluoromethyl group, being larger than a methyl group, can also enhance the binding affinity and selectivity of a probe for its biological target through improved hydrophobic interactions. mdpi.com

Detailed research findings have shown a systematic approach to functionalizing TADF molecules with trifluoromethyl substituents at specific sites to fine-tune their properties. rsc.org These studies involve the synthesis and comprehensive photophysical characterization of novel compounds, often supported by computational calculations like hybrid-Density Functional Theory (DFT) to understand the underlying mechanisms. rsc.org The results indicate that strategic placement of the −CF3 group can lead to the development of fluorophores with rapid and efficient blue or green TADF. rsc.org

Interactive Data Table of Compounds

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

|---|---|---|---|

| This compound | 402-23-3 | C8H6BrF3 | Key building block for fluorophore synthesis. guidechem.comsigmaaldrich.com |

| 3,5-Bis(trifluoromethyl)benzyl bromide | 32247-96-4 | C9H5BrF6 | Used in the synthesis of non-peptidic neurokinin NK1 receptor antagonists and as a derivatization reagent. sigmaaldrich.comnist.gov |

| 3-(Trifluoromethoxy)benzyl bromide | 159689-88-0 | C8H6BrF3O | A related fluorinated building block. nist.govfishersci.ca |

Computational and Theoretical Studies on 3 Trifluoromethyl Benzyl Bromide

Molecular Modeling and Electronic Structure Analysis

Molecular modeling and electronic structure analysis provide fundamental insights into the geometric and electronic properties of a molecule. For 3-(Trifluoromethyl)benzyl bromide, these studies would typically involve optimizing the molecular geometry to find its lowest energy conformation and calculating various electronic descriptors.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Heavy Atom Count | 12 | ambeed.com |

| Aromatic Heavy Atom Count | 6 | ambeed.com |

| Fraction Csp3 | 0.25 | ambeed.com |

| Rotatable Bond Count | 2 | ambeed.com |

| H-Bond Acceptor Count | 3 | ambeed.com |

| H-Bond Donor Count | 0 | ambeed.com |

| Molar Refractivity | 44.28 | ambeed.com |

This data is computationally generated and provides a theoretical profile of the molecule.

A comprehensive analysis would also include the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For instance, in a related study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, MEP analysis showed an electron-rich region around the carbonyl oxygen and an electron-deficient region around the amide nitrogen. mdpi.com A similar analysis on this compound would likely reveal electron-deficient regions associated with the hydrogens of the benzyl (B1604629) group and electron-rich areas around the fluorine and bromine atoms.

Prediction of Binding Affinities to Biological Targets

The prediction of binding affinities is a critical step in drug discovery, helping to identify and optimize potential drug candidates by estimating how strongly they will bind to a protein target. nih.gov These predictions are typically achieved through computational methods like molecular docking and machine learning models. nih.govresearchgate.net

Molecular docking simulations would place the this compound molecule into the binding site of a target protein and calculate a scoring function to estimate the binding affinity. More advanced methods utilize machine learning, training models on large datasets of known protein-ligand complexes and their experimental binding affinities. nih.govarxiv.org These models often use structure-based interaction fingerprints, which encode the types of interactions (e.g., van der Waals, hydrogen bonds) between the ligand and specific protein residues. nih.gov

Currently, there are no specific published studies detailing the predicted binding affinities of this compound to any particular biological targets. The compound is primarily used as a synthetic building block rather than a bioactive agent itself. guidechem.comlookchem.com However, the computational frameworks for such predictions are well-established and could be applied if a relevant biological target were identified.

Computational Analysis of Reaction Coordinates and Selectivity-Determining Steps

Computational analysis of a reaction coordinate involves mapping the energy profile of a chemical reaction as it proceeds from reactants to products. This analysis is vital for understanding reaction mechanisms, identifying transition states, and determining the factors that control selectivity (e.g., regioselectivity or stereoselectivity).

For this compound, a common reaction is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. A computational study of this reaction would involve:

Geometry Optimization: Calculating the structures of the reactant, nucleophile, transition state, and products.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, products) or a first-order saddle point (transition state).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state correctly connects the reactants and products.

The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction rate. By comparing the activation energies for different possible reaction pathways, one could predict the selectivity of the reaction.

Despite its use in various chemical syntheses, specific computational studies on the reaction coordinates and selectivity-determining steps for reactions involving this compound are not readily found in the surveyed literature.

Density Functional Theory (DFT) Calculations in Mechanistic Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used in computational chemistry to investigate the electronic structure and properties of molecules. mdpi.com In mechanistic studies, DFT calculations are instrumental in elucidating reaction pathways, characterizing transition states, and understanding the underlying electronic effects that govern reactivity.

A DFT study on this compound could explore several aspects:

Analysis of Reactivity: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group. DFT calculations could quantify the effect of this group on the electron density of the aromatic ring and the benzylic carbon. This would help explain the reactivity of the benzylic C-Br bond towards nucleophiles.

Reaction Mechanism: For a given reaction, DFT can be used to model the entire reaction profile. For example, in a substitution reaction, DFT could determine whether the mechanism is closer to a concerted SN2 pathway or a stepwise SN1 pathway by locating the relevant transition states and intermediates.

Vibrational Analysis: Theoretical vibrational frequencies can be calculated using DFT and compared with experimental infrared (IR) spectra to confirm the structure of reaction products or intermediates. mdpi.com

A study on the related compound N-(3,5-bis(trifluoromethyl)benzyl)stearamide utilized the B3LYP functional with a 6-311+G(d,p) basis set for geometry optimization and frequency calculations, showing good agreement with experimental data. mdpi.com Similar methodologies would be directly applicable to the study of this compound and its reactions. However, specific DFT-based mechanistic studies focusing on this compound are not prevalent in the accessed scientific literature.

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity Patterns and Catalytic Systems

While 3-(Trifluoromethyl)benzyl bromide is a well-established reagent for introducing the 3-(trifluoromethyl)benzyl moiety, research is moving towards uncovering more sophisticated reactivity patterns through advanced catalytic systems. guidechem.com The high reactivity of the benzyl (B1604629) bromide functional group allows for a variety of substitution and coupling reactions. nih.gov

Future explorations are likely to focus on:

Transition-Metal Catalysis: There is a growing trend in using catalysts to achieve transformations that are otherwise difficult. For instance, ruthenium-catalyzed coupling reactions are being explored for their ability to form carbon-carbon bonds under mild conditions. acs.org Research into ruthenium homoenolate intermediates, formed from reactions with compounds like cyclopropanols, opens up new pathways for creating complex molecular architectures. acs.org The development of such catalytic cycles could enable novel couplings involving this compound.

Chiral Vanadyl Complexes: In the realm of asymmetric synthesis, chiral vanadium complexes have shown promise in catalyzing reactions like the 1,2-oxytrifluoromethylation of styrenes. nih.govnih.gov These systems can achieve high yields and enantiomeric excesses, and future work could adapt these catalysts for reactions involving the introduction of the 3-(trifluoromethyl)benzyl group to create chiral centers. nih.govnih.gov

Photoredox Catalysis: Light-mediated catalysis is a rapidly expanding field that allows for unique bond formations under exceptionally mild conditions. Investigating the photoredox-catalyzed reactions of this compound with various coupling partners could unlock novel reactivity, such as radical-mediated additions or cross-couplings, that are complementary to traditional thermal methods.

Development of Greener Synthetic Pathways for this compound Derivatives

The principles of green chemistry are becoming integral to modern synthetic planning. For derivatives of this compound, this involves rethinking traditional methods to reduce waste, improve energy efficiency, and use less hazardous materials.

A known synthesis for a related compound, 3,5-Bis(trifluoromethyl)benzyl bromide, involves the reduction of the corresponding benzaldehyde (B42025) followed by bromination using reagents like phosphorus tribromide or carbon tetrabromide. guidechem.com Future research is aimed at developing greener alternatives:

Catalytic Bromination: Moving away from stoichiometric brominating agents like PPh₃/CBr₄, which generate significant byproducts, towards catalytic methods. This could involve using a catalytic source of bromide in conjunction with a greener oxidant.

Biocatalysis: The use of enzymes to perform key synthetic steps is a cornerstone of green chemistry. While challenging, the development of enzymes capable of catalyzing benzylic halogenation could provide a highly selective and environmentally benign route to the target compound.

Application in Asymmetric Synthesis and Chiral Molecule Construction

The construction of chiral molecules is of paramount importance in medicinal chemistry and materials science. The trifluoromethyl-substituted benzyl group can play a crucial role as both a reactant and a protecting group in asymmetric synthesis.

Recent research highlights the potential in this area:

Asymmetric Cross-Coupling: Chiral vanadyl methoxide (B1231860) complexes have been successfully used as catalysts for the asymmetric 1,2-oxytrifluoromethylation of styrenes, where radical trapping agents bearing benzyl groups were employed. nih.gov This methodology achieved good yields and high enantioselectivity (up to 91% ee), demonstrating that chiral catalysts can effectively control the stereochemical outcome in reactions involving complex benzyl-containing structures. nih.gov Adapting such systems to directly involve this compound as an electrophile is a promising future direction.

Stereodirecting Protecting Groups: In carbohydrate chemistry, the strategic use of protecting groups is critical for controlling stereoselectivity. A recent study demonstrated that using trifluoromethyl-substituted benzyl groups (such as 4-trifluoromethylbenzyl and 3,5-bis-trifluoromethylbenzyl) as protecting groups on glucosyl donors significantly enhances 1,2-cis-selectivity in glycosylation reactions. nih.gov This effect is dependent on the number and position of the trifluoromethyl groups. nih.gov This opens the door for using the 3-(trifluoromethyl)benzyl group as a powerful tool for constructing specific glycosidic linkages, which are vital components of many biologically active molecules.

Table 1: Effect of Trifluoromethylated Benzyl Protecting Groups on Glycosylation Selectivity

| Donor Protecting Group | Acceptor | α/β Selectivity (1,2-cis/1,2-trans) |

|---|---|---|

| Benzyl (Bn) | N-carbobenzyloxy-3-aminopropan-1-ol | 13:1 |

| 4-Trifluoromethylbenzyl (CF₃Bn) | N-carbobenzyloxy-3-aminopropan-1-ol | 23:1 |

| Benzyl (Bn) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 11:1 |

| 4-Trifluoromethylbenzyl (CF₃Bn) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 16:1 |

| 3,5-Bis-trifluoromethylbenzyl | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 31:1 |

Data sourced from a study on 1,2-cis-selective glucosylation. nih.gov

Expanding the Scope of Biological and Material Science Applications

This compound serves as a valuable building block for synthesizing molecules with diverse applications. guidechem.com The trifluoromethyl group is a bioisostere for other groups and can enhance properties like metabolic stability and binding affinity, making it highly desirable in drug discovery.

Emerging applications include:

Medicinal Chemistry: Derivatives of trifluoromethyl-containing benzyl compounds are being investigated for a wide range of biological activities. For example, compounds synthesized using related building blocks have shown potential as inhibitors of epidermal growth factor receptor (EGFR) kinases, which are targets in cancer therapy. nih.gov Other research has produced novel trifluoromethyl pyrimidinone compounds with activity against Mycobacterium tuberculosis. nih.gov Furthermore, derivatives of 3,5-bis(trifluoromethyl)benzyl bromide have been used to create compounds with anti-HIV, anticancer, and anti-inflammatory properties. guidechem.com

Agrochemicals: The compound is a known precursor in the synthesis of pesticides like flocoumafen (B607463). chemicalbook.comsigmaaldrich.com Future research will likely focus on creating new generations of agrochemicals with improved efficacy and better environmental profiles.

Material Science: The ability to control the stereochemistry of complex molecules, as seen in carbohydrate synthesis, has implications for materials science. nih.gov Oligosaccharides with precisely defined structures can be used to create novel biomaterials, liquid crystals, and functional polymers. The unique properties of the trifluoromethyl group can also be harnessed to create materials with specific thermal or optical characteristics.

Table 2: Potential Biological Activities of Trifluoromethyl-Benzyl Derivatives

| Compound Class | Potential Biological Application | Reference |

|---|---|---|

| Chiral Quinazolinones | Inhibition of EGFR kinases, Acetohydroxyacid synthase inhibition | nih.gov |

| Lignin-like Compounds | Anti-HIV, Anticancer, Anti-inflammatory, Antiviral | guidechem.com |

| Pyrimidinone Compounds | Anti-tuberculosis | nih.gov |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

A significant trend in modern chemistry is the use of artificial intelligence (AI) and machine learning (ML) to accelerate discovery. eurekalert.org These tools can predict the outcomes of chemical reactions, saving significant time and resources in the lab. sciencedaily.comrjptonline.org

For a reagent like this compound, AI and ML can be transformative:

Predicting Reaction Yields and Selectivity: Chemical reactions are highly complex, multidimensional problems. eurekalert.org ML models can be trained on large datasets of reactions to predict outcomes like yield and stereoselectivity for new, untested reactions. specialchem.com These models work by converting molecular structures into numerical "fingerprints" that the AI can process. specialchem.comdartmouth.edu

Optimizing Reaction Conditions: Instead of laborious trial-and-error, a chemist could use an AI tool to predict the optimal catalyst, solvent, and temperature for a desired transformation involving this compound. This would streamline the synthesis of novel derivatives.

常见问题